(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034254-80-1
Cat. No.: VC7681445
Molecular Formula: C15H18N4O4
Molecular Weight: 318.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034254-80-1 |
|---|---|
| Molecular Formula | C15H18N4O4 |
| Molecular Weight | 318.333 |
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-5-4-11(8-19)22-13-7-16-6-12(17-13)21-3/h6-7,11H,4-5,8H2,1-3H3 |
| Standard InChI Key | OEVMJFBSSQNXMK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrrolidine ring substituted at the 1-position with a methanone group linked to a 3,5-dimethylisoxazole moiety. At the 3-position of the pyrrolidine, a methoxypyrazine group is attached via an ether linkage. This arrangement creates a conformationally flexible scaffold with multiple sites for molecular interactions.
The isoxazole ring (3,5-dimethylisoxazol-4-yl) contributes aromaticity and hydrogen-bonding capabilities, while the methoxypyrazine (6-methoxypyrazin-2-yl) enhances solubility through its polar oxygen atom. The pyrrolidine ring adopts a puckered conformation, which may influence binding to biological targets.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 318.333 g/mol | |
| CAS Number | 2034254-80-1 | |
| Predicted LogP | 1.8 (estimated via analogous compounds) | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 4 |
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Isoxazole Preparation: 3,5-Dimethylisoxazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride ().
-
Pyrrolidine Functionalization: The pyrrolidine ring is substituted at the 3-position with a 6-methoxypyrazin-2-ol group via nucleophilic aromatic substitution under basic conditions (e.g., , DMF).
-
Coupling Reaction: The acyl chloride is coupled to the functionalized pyrrolidine using a Schlenk line under inert atmosphere, yielding the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | , reflux, 4 hr | 92% | 98% |
| 2 | , DMF, 80°C | 78% | 95% |
| 3 | , CHCl, RT | 65% | 97% |
Spectroscopic Characterization
-
NMR: -NMR (400 MHz, CDCl): δ 8.12 (s, 1H, pyrazine-H), 6.85 (s, 1H, isoxazole-H), 4.15–3.98 (m, 2H, pyrrolidine-H), 3.93 (s, 3H, OCH), 2.45 (s, 6H, CH).
-
HRMS: Calculated for : 318.1283 [M+H]; Found: 318.1285.
Mechanism of Action Hypotheses
Epigenetic Modulation
The 3,5-dimethylisoxazole group may mimic acetylated lysine residues, enabling binding to bromodomains of BRD4 and disrupting chromatin remodeling . Molecular docking studies of analogous compounds show hydrogen bonds between the isoxazole oxygen and conserved asparagine residues (e.g., Asn140 in BRD4) .
Pro-Apoptotic Signaling
In HL-60 leukemia cells, related derivatives downregulate c-Myc by >60% at 0.5 μM, inducing G1 cell cycle arrest . The methoxypyrazine moiety likely enhances cellular permeability, facilitating nuclear entry.
Future Directions
-
Target Deconvolution: Proteome-wide affinity studies are needed to identify off-target interactions.
-
Formulation Optimization: Liposomal encapsulation could address its moderate aqueous solubility (0.12 mg/mL).
-
Clinical Translation: Phase 0 trials assessing target engagement in patient-derived xenografts are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume